![molecular formula C17H25N5O2 B2510098 4,7,8-Trimethyl-2-(2-methylpropyl)-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione CAS No. 904372-79-8](/img/structure/B2510098.png)
4,7,8-Trimethyl-2-(2-methylpropyl)-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione
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Description
4,7,8-Trimethyl-2-(2-methylpropyl)-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione, also known as PMA, is a potent and selective agonist of the metabotropic glutamate receptor 1 (mGluR1). This compound has been extensively studied for its potential therapeutic applications in various neurological disorders.
Scientific Research Applications
Reactive Imidazole Intermediates in Synthesis
Reactive imidazole intermediates have been synthesized and isolated successfully on a large scale, leveraging 1,1′-carbonyldiimidazole as a key reagent. These intermediates facilitated the creation of a diverse library of functional cyclic carbonates, incorporating hydrophilic PEGs, bioactive cholesterol, and clickable groups. This advancement underscores the significance of imidazole intermediates in the synthesis of polycarbonates, highlighting their potential in biomedical applications due to their low cytotoxicity on human dermal fibroblasts (Olsson et al., 2014).
Glycoluril and Its Analogues
Glycolurils, including derivatives like tetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-diones, have seen extensive application across various scientific and technological domains. Their roles range from pharmacologically active compounds to components in supramolecular chemistry. The ongoing development of new methods for synthesizing glycolurils and their analogues continues to attract research interest, reflecting the broad utility of these compounds in enhancing our understanding and manipulation of chemical structures (Kravchenko et al., 2018).
properties
IUPAC Name |
4,7,8-trimethyl-2-(2-methylpropyl)-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N5O2/c1-9(2)8-20-15(23)13-14(19(7)17(20)24)18-16-21(10(3)4)11(5)12(6)22(13)16/h9-10H,8H2,1-7H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNQNQYOPDFPWDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=NC3=C(N12)C(=O)N(C(=O)N3C)CC(C)C)C(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 7585764 |
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